1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxine: This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.
Sulfonylation: The 2,3-dihydro-1,4-benzodioxine is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as pyridine.
Pyrazole Formation: The pyrazole ring is synthesized separately by reacting hydrazine with an appropriate diketone under reflux conditions.
Piperidine Formation: The piperidine ring is formed through the hydrogenation of pyridine derivatives.
Coupling Reactions: Finally, the sulfonylated benzodioxine, pyrazole, and piperidine moieties are coupled together using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxine ring.
Reduction: Reduced forms of the pyrazole or piperidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in key biological pathways.
Pathways Involved: The compound may modulate signaling pathways by binding to its targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1H-pyrazol-5-yl)piperidine: Lacks the methyl group on the pyrazole ring.
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-3-yl)piperidine: Different position of the pyrazole ring attachment.
Uniqueness
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-19-14(7-8-18-19)15-4-2-3-9-20(15)25(21,22)13-5-6-16-17(12-13)24-11-10-23-16/h5-8,12,15H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLVVXSWDYYGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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